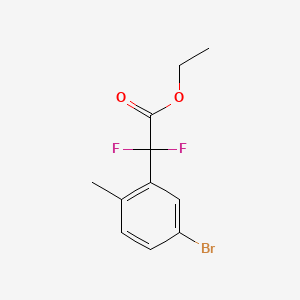

Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate

Descripción

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

This compound exhibits a complex molecular architecture that combines multiple functional groups within a single framework. The compound's International Union of Pure and Applied Chemistry name reflects its systematic structure, beginning with an ethyl ester group attached to a difluoroacetate carbon center, which is further substituted with a brominated and methylated phenyl ring. The molecular structure can be described as an ethyl ester of 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetic acid, where the difluoromethyl group is directly attached to the carbonyl carbon of the acetate moiety.

The compound's Chemical Abstracts Service registry number 1226808-72-5 provides unique identification within chemical databases and literature. The molecular formula C11H11BrF2O2 indicates the presence of eleven carbon atoms, eleven hydrogen atoms, one bromine atom, two fluorine atoms, and two oxygen atoms. This composition results in a molecular weight of 293.11 atomic mass units, positioning it within the range of moderately sized organic molecules suitable for pharmaceutical applications.

The structural representation reveals several key features that define the compound's chemical behavior. The ethyl ester group provides hydrolytic susceptibility under appropriate conditions, while the difluoromethyl substituent imparts unique electronic properties due to the strong electronegativity of fluorine atoms. The aromatic ring system features a methyl group at the 2-position and a bromine atom at the 5-position relative to the attachment point of the difluoroacetate group, creating a specific substitution pattern that influences both steric and electronic properties of the molecule.

Historical Context in Organofluorine Chemistry

The development of this compound must be understood within the broader historical trajectory of organofluorine chemistry, which began in the early nineteenth century with pioneering work on fluorinated organic compounds. The field of organofluorine chemistry commenced before elemental fluorine itself was isolated, with the first organofluorine compound being methyl fluoride, prepared by Dumas and colleagues in 1835 from dimethyl sulfate and potassium fluoride. This early work established the foundation for subsequent developments in fluorinated organic synthesis, including the preparation of difluoroacetate derivatives.

The historical progression of organofluorine chemistry experienced significant acceleration during World War Two, when the Manhattan Project necessitated the development of materials capable of withstanding exposure to uranium hexafluoride. This period saw the emergence of systematic approaches to organofluorine synthesis, including direct fluorination methods and halogen exchange reactions that would later influence the development of difluoroacetate chemistry. The post-war era brought renewed interest in organofluorine compounds for civilian applications, particularly in pharmaceuticals and materials science, where the unique properties of carbon-fluorine bonds provided advantages in molecular design.

The specific class of difluoroacetate esters, to which this compound belongs, emerged as part of the broader exploration of fluorinated acetic acid derivatives that began in the mid-twentieth century. Difluoroacetic acid itself represents a structural analog of acetic acid with two hydrogen atoms replaced by fluorine atoms, creating a compound with distinct electronic and chemical properties. The development of ester derivatives of difluoroacetic acid provided synthetic chemists with versatile intermediates capable of introducing difluoromethyl groups into complex molecular frameworks.

Contemporary research in organofluorine chemistry has increasingly focused on the selective introduction of fluorinated groups into aromatic systems, reflecting the growing importance of fluorinated compounds in pharmaceutical and agrochemical applications. The discovery of the first carbon-fluorine bond-forming enzyme, fluorinase, in 2002 represented a milestone in understanding biological approaches to organofluorine synthesis. This development has influenced synthetic strategies for preparing fluorinated compounds, including difluoroacetate derivatives, by providing insights into selective fluorination mechanisms that can be adapted for chemical synthesis.

Position Within Difluoroacetate Ester Derivatives

This compound occupies a distinctive position within the family of difluoroacetate ester derivatives, characterized by its combination of aromatic substitution and difluoromethyl functionality. The difluoroacetate ester class encompasses a broad range of compounds derived from difluoroacetic acid, each offering unique synthetic and functional properties based on their specific structural modifications. Within this classification, the presence of the brominated and methylated aromatic ring system distinguishes this compound from simpler alkyl difluoroacetates such as methyl difluoroacetate and ethyl difluoroacetate.

The structural complexity of this compound places it among the more sophisticated members of the difluoroacetate family, where aromatic substitution patterns provide opportunities for selective chemical transformations. Simple difluoroacetate esters, including methyl difluoroacetate (molecular formula C3H4F2O2) and ethyl difluoroacetate (molecular formula C4H6F2O2), serve as fundamental building blocks in organofluorine synthesis. However, the aromatic-substituted derivative represented by this compound offers enhanced functionality through the presence of multiple reactive sites within a single molecule.

The positioning of this compound within difluoroacetate chemistry is further defined by its role as a difluoromethylating agent, capable of introducing difluoromethyl groups into aromatic ring systems through appropriate synthetic transformations. Research has demonstrated that difluoroacetate derivatives can serve as effective reagents for the synthesis of difluoromethylated aromatic compounds, with the difluoromethyl group providing high lipophilicity, electron-withdrawing properties, and hydrogen bond donor capability. These characteristics make difluoroacetate derivatives particularly valuable in pharmaceutical and agrochemical research, where such properties can enhance biological activity and selectivity.

Comparative analysis of difluoroacetate derivatives reveals the unique synthetic utility of aromatic-substituted variants compared to their aliphatic counterparts. While simple alkyl difluoroacetates primarily function as difluoromethyl donors in nucleophilic substitution reactions, aromatic difluoroacetates such as this compound can participate in more complex transformations involving both the ester functionality and the aromatic ring system. The presence of the bromine substituent provides additional reactivity through halogen exchange reactions, cross-coupling chemistry, and nucleophilic aromatic substitution processes.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Methyl difluoroacetate | C3H4F2O2 | 126.06 g/mol | Simple alkyl ester |

| Ethyl difluoroacetate | C4H6F2O2 | 140.09 g/mol | Simple ethyl ester |

| This compound | C11H11BrF2O2 | 293.11 g/mol | Brominated aromatic system |

| Ethyl bromodifluoroacetate | C4H5BrF2O2 | 202.98 g/mol | Brominated acyl group |

The functional versatility of this compound within the difluoroacetate family extends to its synthetic applications in contemporary organic chemistry. Recent developments in difluoromethylation methodology have highlighted the utility of such compounds as intermediates in the preparation of difluoromethylated aromatic systems. The compound's structure allows for selective transformations that can occur at multiple sites, including hydrolysis and decarboxylation of the ester group to generate difluoromethylated aromatic products, as well as substitution reactions involving the bromine atom. This multifaceted reactivity profile positions this compound as a valuable synthetic intermediate that bridges simple difluoroacetate chemistry with more complex fluorinated aromatic synthesis.

Propiedades

IUPAC Name |

ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF2O2/c1-3-16-10(15)11(13,14)9-6-8(12)5-4-7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPFUEMXTDPKSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=CC(=C1)Br)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681999 | |

| Record name | Ethyl (5-bromo-2-methylphenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226808-72-5 | |

| Record name | Ethyl (5-bromo-2-methylphenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate typically involves the esterification of 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an acidic medium.

Major Products

Substitution: Products vary depending on the nucleophile used, such as azides or thiocyanates.

Reduction: Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroethanol.

Oxidation: 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Synthesis of Pharmaceuticals

Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its difluorinated structure enhances lipophilicity and metabolic stability, making it an attractive scaffold for drug design. For instance, it has been used in the synthesis of α,α-difluoro-β-lactams through enantioselective Reformatsky reactions with imines, yielding products with high enantioselectivity (up to 74%) .

2. Anticancer Agents

Research has indicated that derivatives of this compound may exhibit anticancer properties. The incorporation of difluorinated moieties into drug candidates often improves their pharmacokinetic profiles. A notable study demonstrated the effectiveness of difluoromethylated compounds in inhibiting cancer cell proliferation, suggesting a promising avenue for developing new anticancer therapies .

Radiochemistry Applications

1. Radiolabeling Techniques

This compound has been employed in radiochemical methodologies to produce radiotracers for positron emission tomography (PET). A study highlighted its use in the synthesis of [18F]trifluoroethyl triflate via nucleophilic substitution reactions with [18F]fluoride ion, which is crucial for tracking biological processes in vivo . However, the specific activity of the product was limited due to the formation of non-radioactive byproducts during the reaction.

Materials Science Applications

1. Fluorinated Polymers

The compound is also relevant in materials science, particularly in the synthesis of fluorinated polymers. Its derivatives have been utilized as building blocks for creating functional materials with enhanced thermal stability and chemical resistance. These polymers are valuable in applications ranging from coatings to electronic devices .

2. Photoacid Generators

This compound is involved in the production of photoacid generators used in photolithography for semiconductor manufacturing. The incorporation of fluorine into these materials improves their performance by enhancing sensitivity and resolution during the photolithographic process .

Table: Summary of Applications and Findings

Mecanismo De Acción

The mechanism of action of Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparación Con Compuestos Similares

Data Comparison Table

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|

| 1226808-72-5 (Target) | C₁₁H₁₁BrF₂O₂ | 293.11 | 5-Bromo, 2-methyl | Pharmaceutical intermediates |

| 885068-75-7 (3-Bromo analog) | C₁₀H₉BrF₂O₂ | 279.08 | 3-Bromo | Catalytic coupling reactions |

| 1180536-37-1 (2-Bromo analog) | C₁₀H₉BrF₂O₂ | 279.08 | 2-Bromo | Regioselective synthesis |

| 135334-14-4 (3-Chloro analog) | C₁₀H₉ClF₂O₂ | 234.63 | 3-Chloro | Solubility studies |

| 1215206-21-5 (Dichloro analog) | C₁₀H₈Cl₂F₂O₂ | 265.07 | 2,5-Dichloro | Stabilized intermediates |

| N/A (Bis-CF₃ analog) | C₁₂H₉F₈O₂ | 364.19 | 3,5-Bis(trifluoromethyl) | Drug metabolism studies |

Actividad Biológica

Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate is a synthetic compound that has garnered interest in various fields due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHBrFO

- Molecular Weight : Approximately 293.11 g/mol

- Functional Groups : Bromo-substituted phenyl group, difluoroacetate moiety, and ethyl ester functional group.

The presence of a bromine atom at the 5-position of the 2-methylphenyl ring enhances its reactivity and potential biological activity. The difluoroacetate group is particularly notable for its ability to influence enzyme interactions and protein modifications .

While specific mechanisms of action for this compound are not well-documented, derivatives of difluoroacetic acid have been shown to exhibit various biological activities, including:

- Enzyme Inhibition : Compounds with difluoroacetate groups often interact with enzymes, leading to inhibition or modulation of specific biochemical pathways.

- Protein Modification : The unique structure may facilitate interactions that modify protein functions .

Further research is required to elucidate the precise biological effects and mechanisms through which this compound operates.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against a variety of pathogens. For instance, studies on related difluoroacetic acid derivatives suggest potential applications in treating infections due to their ability to inhibit bacterial growth .

Case Studies

- In Vitro Studies : Preliminary studies indicate that compounds similar in structure to this compound exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. For example, a study on ethyl dibromofluoroacetate showed promising results in inhibiting bacterial strains .

- Enzyme Interaction Studies : Research into the interactions of difluoroacetates with various enzymes has highlighted their potential as inhibitors in metabolic pathways. This suggests that this compound could similarly affect enzyme activity .

Comparative Analysis

To better understand the potential applications of this compound, it is valuable to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 4-bromo-3-fluorobenzoate | CHBrF | Used in medicinal chemistry; exhibits enzyme inhibition. |

| Methyl 3-bromo-4-fluorobenzoate | CHBrF | Studied for its biological activity; shows antimicrobial properties. |

| Ethyl 3-chloro-4-fluorobenzoate | CHClF | Known for reactivity; applied in synthesis processes. |

These comparisons indicate that the unique combination of bromine and difluoroacetate groups in this compound may enhance its biological activity relative to other compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate, and what parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting 5-bromo-2-methylphenylacetic acid with ethyl 2,2-difluoroacetate (CAS 454-31-9) in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF at low temperatures (e.g., 273 K) to minimize side reactions . Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), stoichiometric ratios (1:1.2 for acid to ester), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR are critical for confirming the difluoroacetate moiety and bromo-methylphenyl substitution. The ethyl ester protons typically appear as a quartet (δ ~4.2–4.4 ppm), while the NMR shows a singlet near δ -110 ppm due to the CF group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) using ESI or EI ionization confirms the molecular ion peak at m/z 293.99 (CHBrFO) .

- IR : Peaks at ~1750 cm (C=O ester) and ~1250 cm (C-F) validate functional groups .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store under inert atmosphere (N or Ar) at 0–6°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong bases, which may cleave the difluoroacetate moiety. Stability studies indicate a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoroacetate group in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of the CF group activates the ester carbonyl, facilitating nucleophilic attack. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the bromo substituent on the phenyl ring serves as a leaving group. Computational studies (DFT) suggest that the CF group lowers the LUMO energy of the ester, enhancing electrophilicity . Kinetic monitoring via in situ NMR can track reaction progress .

Q. How can researchers optimize HPLC methods for purity analysis?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Detection at 254 nm (for aromatic Br absorption) ensures sensitivity. Method validation should include linearity (R > 0.995), LOD/LOQ (<0.1%), and precision testing (RSD < 2%) .

Q. What role does this compound play in developing fluorinated pharmaceuticals?

- Methodological Answer : The CF group enhances metabolic stability and bioavailability in drug candidates. For example, it can serve as a precursor to fluorinated pyrazolopyridines, which exhibit kinase inhibition. Structural analogs like 7-difluoromethyl-5-(4-trifluoromethylphenyl)-pyrazolo[1,5-a]pyridine-3-carboxylic acid are synthesized via condensation with acetylphenones, highlighting its utility in medicinal chemistry .

Q. How do competing pathways affect yield in catalytic hydrogenation of related difluoroacetates?

- Methodological Answer : Using Ru/ZrO·xHO catalysts in water minimizes side reactions (e.g., over-reduction to CHF or CHF derivatives). Key factors include H pressure (1–3 atm), temperature (50–70°C), and pH control (neutral conditions prevent ester hydrolysis). Comparative studies with NaBH reduction show lower selectivity due to competing ester cleavage .

Key Notes

- Avoid using sodium borohydride for reductions due to cost and selectivity issues; catalytic hydrogenation is preferred .

- Fluorine’s electronegativity impacts both reactivity and spectroscopic profiles, necessitating tailored analytical protocols .

- Contradictions in synthetic methods (e.g., DCC vs. catalytic coupling) highlight the need for condition-specific optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.